Isopentyl dithiocarbonate
Description
Historical Context and Evolution of O-Alkyl Dithiocarbonate Chemistry
The chemistry of O-alkyl dithiocarbonates, commonly known as xanthates, dates back to 1823 when the Danish chemist William Christopher Zeise first discovered and named them. researchgate.netwikipedia.org The name "xanthate" is derived from the Greek word xanthos, meaning "yellowish" or "golden," which aptly describes the color of many xanthate salts. researchgate.netwikipedia.org
The industrial significance of this class of compounds became apparent in the 1920s with their development as highly effective flotation agents for the separation of sulfide (B99878) ores in the mining industry. The fundamental synthesis process, known as xanthation, involves the reaction of an alcohol with carbon disulfide in the presence of a strong alkali, such as potassium hydroxide (B78521). wikipedia.org
Over the decades, the field evolved from using simple, short-chain alcohols to employing more complex and branched structures to fine-tune the compound's properties. For instance, longer-chain derivatives like the 2-ethylhexyl variant gained prominence in the 1960s due to their enhanced stability and selectivity in coordinating with metal ions. This evolution reflects a broader trend in organosulfur chemistry: the strategic modification of molecular structure to optimize performance in specific applications. The development of isopentyl dithiocarbonate is a part of this ongoing progression, offering a balance of properties suitable for various industrial and research purposes.
| Key Historical Developments in O-Alkyl Dithiocarbonate Chemistry | | :--- | :--- | | Year/Period | Development | | 1823 | Discovery and naming of xanthates by William Christopher Zeise. researchgate.netwikipedia.org | | 1920s | Xanthates are first developed and widely adopted as flotation agents in the mining industry. | | 1960s | Longer-chain derivatives, such as the 2-ethylhexyl variant, are developed for improved stability and selectivity. | | 1980s-Present | Xanthates are explored as versatile intermediates in organic synthesis, including in deoxygenation reactions (e.g., Barton–McCombie deoxygenation) and for controlling radical polymerization (RAFT process). wikipedia.orgacs.org | | 2000s-Present | Research extends to novel applications, including the synthesis of radiopharmaceutical complexes and advanced lubricant additives. akjournals.commdpi.com |
Scope and Significance of this compound Research
The primary and most significant application of this compound is as a flotation collector in the mining industry. industrialchemicals.gov.au Its molecular structure allows it to selectively bind to the surface of metal sulfide particles, rendering them hydrophobic and enabling their separation from the ore gangue during froth flotation. This role is critical for the efficient extraction of valuable metals. The market for potassium this compound is projected to see continued growth, driven by demand in the mining and polymer sectors. prof-research.com
Beyond its established industrial use, research has expanded the scope of this compound's applications:
Organic Synthesis: Like other xanthates, this compound serves as a versatile intermediate. Xanthates are utilized in reactions such as the Chugaev elimination and the Barton–McCombie deoxygenation, providing pathways for transforming alcohols. wikipedia.org They are also employed in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a method for controlling the synthesis of polymers with well-defined architectures. wikipedia.org
Coordination Chemistry and Radiopharmaceuticals: The dithiocarbonate group is an effective bidentate ligand, capable of forming stable complexes with a variety of transition metals. wikipedia.org This property has been explored in the development of novel chemical compounds. For example, research has been conducted on the synthesis of a technetium-99m nitrido complex with isopentyl xanthate as a potential agent for myocardial perfusion imaging. akjournals.com
Materials Science: Research has investigated the use of dithiocarbonates and related compounds as additives in lubricating oils. mdpi.com Specifically, studies have examined the interaction between zinc dialkyldithiophosphates (ZDDP), with alkyl groups including isopentyl, and other additives to improve the antioxidant performance of lubricants. mdpi.com
Classification within Thio-organic Compound Chemistry
This compound is classified within the large domain of organosulfur compounds, which are organic compounds containing at least one carbon-sulfur bond. Its classification can be further refined through a hierarchical system based on its functional groups.
The term "dithiocarbonate" indicates the presence of a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms, though in the O-alkyl derivatives, one sulfur is replaced by an oxygen atom. wikipedia.org Specifically, this compound belongs to the subclass of thiocarbonates.
The hierarchical classification is as follows:
Class: Organosulfur compounds
Subclass: Thiocarbonates
Branch: Dithiocarbonates (specifically O-Alkyl dithiocarbonates or Xanthates)
Specific Compound: this compound (or its corresponding salt, e.g., potassium this compound)
This places it alongside related thio-organic compounds such as thiols (R-SH), dithiocarbamates (R₂NCS₂⁻), and thiuram disulfides. wikipedia.orgwikipedia.org While dithiocarbamates are derived from amines and carbon disulfide, xanthates are derived from alcohols and carbon disulfide, giving them distinct chemical properties and applications. wikipedia.orgwikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
2540-36-5 |
|---|---|
Molecular Formula |
C6H12OS2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
3-methylbutoxymethanedithioic acid |
InChI |
InChI=1S/C6H12OS2/c1-5(2)3-4-7-6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
CONMNFZLRNYHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=S)S |
Origin of Product |
United States |
Synthetic Methodologies for Isopentyl Dithiocarbonate
Alkoxide-Carbon Disulfide Reaction Pathways
The fundamental reaction for the formation of isopentyl dithiocarbonate involves the nucleophilic addition of an isopentyl alkoxide to carbon disulfide. The alkoxide is typically generated in situ by the reaction of isopentyl alcohol with a strong base.
Direct Synthesis Approaches
The most direct method for synthesizing this compound, or more commonly its potassium salt (potassium isopentyl xanthate), involves the reaction of isopentyl alcohol with carbon disulfide and a strong base, such as potassium hydroxide (B78521). The general reaction is as follows:
CH₃(CH₂)₂CH₂CH₂OH + CS₂ + KOH → CH₃(CH₂)₂CH₂CH₂OCS₂K + H₂O
In this one-pot synthesis, the alcohol is first treated with the base to form the corresponding alkoxide. Subsequently, the addition of carbon disulfide to the alkoxide results in the formation of the dithiocarbonate salt. This method is widely employed for the industrial production of various xanthates.
A study on the synthesis of various alkyl xanthates provides insight into the general conditions for this direct approach. While specific data for this compound is not detailed, the synthesis of analogous compounds such as potassium isobutyl xanthate has been described. In a typical procedure, isobutyl alcohol is reacted with potassium hydroxide and carbon disulfide. The reaction is often carried out in a suitable solvent to facilitate the reaction and control the temperature. mdpi.com
Solvent-Assisted Synthetic Procedures
The choice of solvent can significantly influence the yield and purity of the resulting this compound. Solvents are used to dissolve the reactants, facilitate heat transfer, and in some cases, can influence the reaction equilibrium.
In many synthetic preparations of xanthates, a non-polar or moderately polar aprotic solvent is employed. For instance, in the synthesis of sodium isobutyl xanthate, dichloromethane (B109758) has been used as a solvent in conjunction with a phase transfer catalyst. mdpi.com The use of a solvent can help to maintain a homogeneous reaction mixture and control the exothermic nature of the reaction.
Water can also be used as a solvent, particularly in industrial settings where the final product is often an aqueous solution of the xanthate salt. In one described industrial process for producing potassium isobutyl xanthate, water is added after the initial reaction to dissolve the product. mdpi.com The use of "on-water" synthesis, where the reaction is performed in an aqueous emulsion, has been shown to enhance reaction rates for some organic reactions. acs.org
Another approach involves using a solvent in which the alkoxide is soluble but the resulting xanthate is not, leading to its precipitation from the reaction mixture. This can simplify the purification process. The use of tetrahydrofuran (B95107) (THF) as a reaction medium has been patented for the synthesis of various xanthates, including those derived from higher alcohols. The patent suggests that THF allows for high purity and yield, with the solvent being easily recoverable. europa.eu
Role of Phase Transfer Catalysts in Synthesis Efficiency
Phase transfer catalysis (PTC) is a powerful technique to enhance the reaction rate and yield in heterogeneous reaction systems, which is often the case in dithiocarbonate synthesis where the reactants may exist in different phases (e.g., a solid base and a liquid alcohol/carbon disulfide mixture). A phase transfer catalyst facilitates the transfer of a reactant from one phase to another where the reaction occurs.
In the synthesis of sodium isobutyl xanthate, a study demonstrated the effectiveness of various phase transfer catalysts, including cetyltrimethylammonium bromide (CTAB), cetyltrimethylammonium chloride (CTAC), tetrabutylammonium (B224687) bromide (TBAB), and tetrabutylammonium chloride (TBAC). mdpi.com The catalyst, typically a quaternary ammonium (B1175870) salt, transports the alkoxide anion from the solid or aqueous phase into the organic phase containing the carbon disulfide, thereby accelerating the reaction. The study found that TBAC was an effective catalyst for this synthesis. mdpi.com
The general mechanism involves the formation of an ion pair between the quaternary ammonium cation (Q⁺) of the catalyst and the alkoxide anion (RO⁻). This lipophilic ion pair is soluble in the organic phase and can readily react with carbon disulfide.
Optimization of Reaction Parameters in Dithiocarbonate Synthesis
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature and the molar ratio of reactants is crucial for maximizing product formation and minimizing side reactions.
Temperature Regimes and Reaction Kinetics
Temperature plays a critical role in the rate of dithiocarbonate formation. Generally, an increase in temperature leads to a higher reaction rate. However, excessively high temperatures can promote the decomposition of the xanthate product, leading to lower yields. For instance, in the synthesis of potassium butyl xanthate, the optimal temperature range was found to be between 25 and 40 °C. ppublishing.org
A study on the synthesis of sodium isobutyl xanthate using a phase transfer catalyst identified 35 °C as the optimal reaction temperature. mdpi.com It is common for the synthesis to be carried out in stages with different temperature controls. For example, the initial reaction to form the alkoxide may be conducted at a slightly elevated temperature, followed by cooling before the addition of the highly volatile and flammable carbon disulfide. mdpi.com The decomposition of xanthates is known to increase with temperature, so maintaining the lowest possible temperature during any drying or purification steps is important for product quality. csupress.com.cn
The following table, based on data for the synthesis of sodium isobutyl xanthate, illustrates the impact of temperature on product yield. mdpi.com
Table 1: Effect of Temperature on Sodium Isobutyl Xanthate Yield
| Temperature (°C) | Yield (%) |
|---|---|
| 25 | 82.1 |
| 35 | 86.7 |
| 45 | 84.3 |
Data derived from a study on a related dithiocarbonate synthesis and presented for illustrative purposes.
Molar Ratios of Reactants and Product Yield
The stoichiometry of the reactants is a key factor in maximizing the yield of this compound. The reaction typically involves a 1:1:1 molar ratio of alcohol, base, and carbon disulfide. However, in practice, a slight excess of one or more reactants may be used to drive the reaction to completion.
In the synthesis of sodium isobutyl xanthate, a molar ratio of isobutyl alcohol to sodium hydroxide to carbon disulfide of 1:1:1.10 was found to be optimal when using a phase transfer catalyst. mdpi.com Using an excess of carbon disulfide can help to ensure that all of the alcohol is converted. However, a large excess may lead to the formation of by-products such as trithiocarbonates.
The table below, derived from data on sodium isobutyl xanthate synthesis, shows the effect of varying the molar ratio of carbon disulfide on the product yield. mdpi.com
Table 2: Effect of Carbon Disulfide Molar Ratio on Sodium Isobutyl Xanthate Yield
| Molar Ratio (Alcohol:NaOH:CS₂) | Yield (%) |
|---|---|
| 1:1:1.05 | 85.2 |
| 1:1:1.10 | 86.7 |
| 1:1:1.15 | 85.9 |
Data derived from a study on a related dithiocarbonate synthesis and presented for illustrative purposes.
Reaction Time and Conversion Efficiency
The efficiency and rate of this compound synthesis are critically influenced by reaction time, which is interdependent with other process variables such as temperature, reactant concentrations, and the presence of catalysts. While specific kinetic studies on the synthesis of this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from research on analogous alkyl dithiocarbonates (xanthates). The formation of these compounds, typically from an alcohol, an alkali hydroxide, and carbon disulfide, is a time-dependent process where the objective is to maximize the conversion of the limiting reactant, typically the alcohol, into the desired dithiocarbonate salt while minimizing the formation of by-products.
Investigations into the synthesis of similar xanthates, such as sodium isobutyl xanthate, have demonstrated that reaction time is a key parameter for optimization. In one study, the synthesis of sodium isobutyl xanthate from isobutyl alcohol, sodium hydroxide, and carbon disulfide was optimized using a phase transfer catalyst. dntb.gov.uamdpi.com The findings indicated that an optimal reaction time of 4 hours at a controlled temperature of 35°C resulted in a product yield of up to 86.66%. dntb.gov.uamdpi.com Extending the reaction time beyond this optimal point did not necessarily increase the yield and could lead to the gradual decomposition of the product or the formation of unwanted by-products, such as sodium trithiocarbonate. mdpi.com
Similarly, research on the synthesis of a range of sodium and potassium alkyl xanthates, including ethyl, isopropyl, isobutyl, and amyl derivatives, has shown that optimal yields are achieved within a specific timeframe. bg.ac.rs For instance, the synthesis of sodium ethyl xanthate was optimized to a reaction time of 4.5 hours, which, in combination with other optimized parameters, resulted in a yield of 87.70%. bg.ac.rs A synthesis for potassium o-isoamyl dithiocarbonate (potassium this compound) involved refluxing potassium hydroxide and isoamyl alcohol for one hour, followed by the addition of carbon disulfide and stirring at room temperature, which produced a yield of 65%. scispace.com
The following table summarizes research findings on the synthesis of various alkyl dithiocarbonates, illustrating the typical reaction times and corresponding yields achieved under different conditions.
Interactive Data Table: Synthesis of Alkyl Dithiocarbonates
| Product | Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Isobutyl Xanthate | Isobutyl alcohol, NaOH, CS₂ | TBAC / Dichloromethane | 35 | 4 | 86.66 dntb.gov.uamdpi.com |
| Sodium Ethyl Xanthate | Ethanol, NaOH, CS₂ | Xylene | 60-65 (Step 1), 35-40 (Step 2) | 4.5 | 87.70 bg.ac.rs |
| Potassium Amyl Xanthate | Amyl alcohol, KOH, CS₂ | Xylene | 65-70 (Step 1), 35-40 (Step 2) | 5.0 | 85.15 bg.ac.rs |
| Potassium o-Isoamyl Dithiocarbonate | Isoamyl alcohol, KOH, CS₂ | None specified | Reflux (1h), then Room Temp. | Not specified | 65 scispace.com |
| Potassium O-(2-ethylhexyl) dithiocarbonate | 2-Ethylhexanol, KOH, CS₂ | THF | 0-5 | Not specified | 78 |
Chemical Reactivity and Transformation Mechanisms
Hydrolytic Stability and Decomposition Pathways
The stability of isopentyl dithiocarbonate in aqueous environments is a key factor in its application and environmental fate. Its decomposition in water is influenced by several factors, most notably pH. The primary decomposition products often include carbon disulfide (CS₂), carbonyl sulfide (B99878) (COS), the corresponding alcohol (isopentyl alcohol), and carbonate ions. nih.govscirp.org
The rate of decomposition of xanthates like this compound is highly dependent on the pH of the solution. diva-portal.orgau.dk Generally, these compounds are more stable in alkaline conditions and decompose rapidly in acidic environments. au.dkmn.gov
Under acidic conditions, xanthic acids are formed, which are unstable and readily decompose. nih.gov For instance, a study on a related compound, ethyl xanthate, demonstrated that decomposition is significant at lower pH values. diva-portal.org In a study of isoamyl xanthate in synthetic gastric fluid at a pH of 1.5, over 75% decomposition was observed. europa.eu In neutral or mildly alkaline solutions, xanthates degrade to alcohol, carbon disulfide, sodium carbonate, and sodium trithiocarbonate. nih.gov The stability increases at a pH above 8. nih.gov Some studies indicate minimal decomposition at a pH between 10 and 13. mn.gov
The general trend shows that the stability of xanthate solutions decreases as the pH drops. diva-portal.org This is a critical consideration in industrial processes where the pH of the solution can vary.
Kinetic studies reveal that the decomposition of xanthates is influenced by temperature and the presence of other substances. The half-life of xanthates in aqueous solutions can range from a few hours to several weeks, depending on the conditions. diva-portal.org For example, the half-life of sodium O-ethyl dithiocarbonate at 25°C and pH 7 is approximately 260 hours. nih.gov
Temperature plays a significant role in decomposition kinetics, with higher temperatures generally leading to faster degradation. diva-portal.org Studies on sodium isobutyl xanthate (SIBX) at 10°C showed 26% degradation at pH 5.5 and 9% at pH 7.5 over a week. diva-portal.org At 4°C, the degradation was even slower. diva-portal.org Another study on potassium ethyl xanthate at 5°C found half-lives ranging from 2 to 92 days for pH values between 5 and 8. diva-portal.org
The presence of metal ions can also catalyze the decomposition of xanthates. au.dk This is particularly relevant in mining applications where various metal ions are present in the processing water.
Thermal Behavior and Degradation Products
Thermal decomposition of dithiocarbonates can lead to the formation of various products. When heated, these compounds can break down to produce substances like disulfides and stilbenes, depending on the specific structure of the dithiocarbonate. scribd.com The thermal stability of metal dithiocarbamates, which are structurally related to dithiocarbonates, has been extensively studied, with most degrading between 230–300 °C to form metal sulfides. mdpi.com The decomposition of xanthates, in general, can yield potentially hazardous products, including carbon disulfide (CS₂), carbonyl sulfide (COS), and the corresponding alcohol. nih.govindustrialchemicals.gov.au
Mechanisms of Oxidative and Reductive Transformations
Dithiocarbonates can undergo both oxidative and reductive transformations. Oxidation can be achieved using various oxidizing agents. For example, dithiocarbonates can be oxidized with performic acid. researchgate.net The electrochemical oxidation of related dithiocarbamate (B8719985) complexes has been shown to be a reversible one-electron process, leading to the formation of higher oxidation state metal complexes. mdpi.comacs.org
Reductive transformations are also possible. The dithiocarbamate group can be reductively removed under certain conditions. bham.ac.uk A method for the reductive desulfurization of dithiocarbamates using hypophosphorous acid and triethylamine (B128534) in refluxing dioxane has been developed. nih.gov Furthermore, alkyl radicals can be generated from xanthates through photocatalytic deoxygenation, which can then participate in further reactions. beilstein-journals.org
Derivatization Reactions of the Dithiocarbonate Moiety
The dithiocarbonate group, often referred to as a xanthate group, is a versatile functional group that can undergo various derivatization reactions. These reactions are useful for synthesizing a wide range of organic compounds.
Xanthates can act as thiol surrogates in nucleophilic substitution reactions with aryl halides to form thioethers. researchgate.net This method avoids the use of odorous thiols. They can also be used in C-H functionalization reactions to introduce the xanthate moiety into complex molecules. researchgate.net
The xanthate group can be stabilized by allylation to prevent its decomposition during other chemical modifications of the molecule. researchgate.net Xanthates can also react with epoxides under acidic conditions to produce α-xanthyl enones, which are versatile building blocks for further synthesis. chemrxiv.org Additionally, potassium xanthates prepared from various alcohols can react with bis(nitroepoxides) in water to afford the corresponding bis(xanthates) in high yields. nih.gov
The reactivity of the dithiocarbonate moiety makes it a valuable tool in organic synthesis, allowing for the creation of complex molecules and the introduction of sulfur-containing functional groups. chemrxiv.org
Applications in Advanced Organic Synthesis and Polymer Chemistry
Precursor Compounds in Heterocyclic and Organosulfur Chemistry
Dithiocarbonates, including the isopentyl variant, serve as important precursors in the synthesis of a wide range of heterocyclic and organosulfur compounds. riverlandtrading.comarkat-usa.org Their reactivity allows for the introduction of sulfur-containing moieties into organic molecules, which is a critical step in the preparation of numerous biologically active compounds and functional materials. arkat-usa.orgpageplace.de
The synthesis of dithiocarbonates dates back to the early 20th century, emerging from advancements in sulfur chemistry. Initially developed for mineral flotation, their application has expanded into various areas of chemical synthesis. riverlandtrading.com Dithiocarbonates belong to the thiocarbonate family and are classified as organosulfur compounds. The isopentyl derivative, specifically, is synthesized from isopentyl alcohol, carbon disulfide, and a potassium source. wikipedia.orgindustrialchemicals.gov.au
In heterocyclic chemistry, dithiocarbonates can be utilized in cyclization reactions to form rings containing sulfur atoms. ethernet.edu.etlongdom.org These heterocyclic structures are core components of many pharmaceuticals and agrochemicals. pageplace.de Furthermore, as precursors to organosulfur compounds, they facilitate the synthesis of molecules with specific electronic and physical properties. riverlandtrading.com
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). wikipedia.orgcsiropedia.csiro.au This technique relies on a chain transfer agent (CTA), and dithiocarbonates are a class of compounds frequently employed for this purpose. wikipedia.orgsigmaaldrich.com
The RAFT process involves a conventional free-radical polymerization in the presence of a thiocarbonylthio compound, such as a dithiocarbonate, which mediates the polymerization through a reversible chain-transfer process. wikipedia.orgsigmaaldrich.com This control over the polymerization allows for the creation of complex polymer architectures like block copolymers, star polymers, and brush polymers. wikipedia.orgrsc.org
As a dithiocarbonate, isopentyl dithiocarbonate can function as a chain transfer agent (CTA) in RAFT polymerization. fujifilm.comgoogle.com The effectiveness of a CTA in RAFT polymerization is determined by its substituents, which influence the reaction kinetics and the degree of control over the polymer structure. sigmaaldrich.com The isopentyl group in this compound influences its solubility and reactivity, making it suitable for specific monomer types and reaction conditions.
The general mechanism of RAFT polymerization involves the addition of a propagating polymer radical to the thiocarbonylthio group of the RAFT agent, followed by fragmentation of the intermediate radical. fujifilm.com This process establishes an equilibrium between active and dormant polymer chains, leading to a controlled polymerization. nih.gov
A key advantage of RAFT polymerization is the ability to design and synthesize polymers with complex and well-defined architectures. wikipedia.orgresearchgate.net By using dithiocarbonate-based CTAs, researchers can produce a variety of polymer structures. The choice of the specific dithiocarbonate, along with other reaction parameters, dictates the final polymer architecture. acs.orgrsc.org
The ability to control polymer architecture is crucial for tailoring the macroscopic properties of materials for specific applications, ranging from drug delivery to advanced materials. csiropedia.csiro.auresearchgate.net
Table 1: Examples of Polymer Architectures Synthesized via RAFT Polymerization
| Polymer Architecture | Description | Reference |
| Block Copolymers | Linear polymers composed of two or more different monomer blocks. | wikipedia.org |
| Star Polymers | Polymers with multiple polymer chains radiating from a central core. | wikipedia.org |
| Brush Polymers | Polymers with polymeric side chains grafted onto a polymer backbone. | wikipedia.org |
| Hyperbranched Polymers | Highly branched, three-dimensional polymers. | csiropedia.csiro.au |
Dithiocarbonates are effective CTAs for the RAFT polymerization of a wide range of vinyl monomers. tandfonline.comresearchgate.net This includes both "more activated" monomers (MAMs) like styrenes and acrylates, and "less activated" monomers (LAMs) such as vinyl acetate. researchgate.net The ability to polymerize such a diverse set of monomers highlights the versatility of dithiocarbonate-based RAFT agents. wikipedia.org
The controlled polymerization of vinyl monomers allows for the synthesis of polymers with predictable molecular weights and low polydispersity, which is often challenging to achieve with conventional free-radical polymerization. nih.govresearchgate.net
Table 2: Research Findings on RAFT Polymerization of Vinyl Monomers with Dithiocarbonate CTAs
| Monomer | Type | Key Finding | Reference |
| Vinyl Acetate | LAM | Dithiocarbamates can produce poly(vinyl acetate) with controlled molecular weights and low polydispersities. | researchgate.net |
| Styrene | MAM | Dithiocarbamates can be used to synthesize polystyrene with predictable molecular weights. | researchgate.net |
| Methyl Acrylate | MAM | Controlled polymerization is achievable with dithiocarbamate (B8719985) RAFT agents. | researchgate.net |
| 1-Vinyl-1,2,4-triazole | LAM | Dithiocarbamates proved to be effective chain transfer agents for this monomer. | nih.gov |
C-S Coupling Reactions Utilizing Dithiocarbonate Precursors
Dithiocarbonates are valuable precursors for carbon-sulfur (C-S) bond formation, a fundamental transformation in organic synthesis. organic-chemistry.org These reactions are crucial for the synthesis of various sulfur-containing compounds, including aryl dithiocarbamates and thioethers. researchgate.netorganic-chemistry.orgacs.org
Recent methodologies have focused on developing efficient and mild conditions for these coupling reactions. For instance, copper-catalyzed C-S cross-coupling reactions have been developed for the synthesis of aryl dithiocarbamates using thiuram disulfides. researchgate.net Another approach involves the transition-metal-free, three-component coupling of arynes, carbon disulfide, and amines to produce S-aryl dithiocarbamates. organic-chemistry.orgacs.org These methods often exhibit good functional group tolerance and provide access to a diverse range of organosulfur compounds. organic-chemistry.orgresearchgate.net
Coordination Chemistry of O Alkyl Dithiocarbonates
Ligand Design Principles for Dithiocarbonate Complexes
The design of O-alkyl dithiocarbonate ligands is pivotal for tuning the properties of the resulting metal complexes. The nature of the alkyl group (R) in the ROCS₂⁻ ligand significantly influences both the electronic and steric characteristics of the ligand, which in turn dictate the structure, stability, and reactivity of the metal-dithiocarbonate complex.
The electronic properties of the dithiocarbonate ligand can be modulated by the inductive effect of the alkyl substituent. Electron-donating alkyl groups increase the electron density on the sulfur donor atoms, enhancing the ligand's ability to coordinate to metal centers. This increased basicity of the sulfur atoms often leads to the stabilization of metal complexes in higher oxidation states. wikipedia.org Conversely, electron-withdrawing groups would decrease the donor strength of the ligand.
Steric hindrance is another critical factor in ligand design. Bulky alkyl groups can influence the coordination number and geometry of the resulting complex. tandfonline.com For instance, less sterically demanding alkyl groups may favor the formation of higher-coordinate complexes, whereas bulky groups might lead to lower coordination numbers or enforce specific geometries to minimize steric repulsion between ligands. tandfonline.com The size of the alkyl group can also affect the solubility of the complexes, a crucial aspect for their application in various fields, including as single-source precursors for metal sulfide (B99878) nanoparticles. semanticscholar.org
The interplay between electronic and steric effects allows for the fine-tuning of the ligand's properties. For example, in a series of dialkyldithiocarbamate complexes of nickel(II) and palladium(II), the stability of the complexes was found to increase with the increasing size of the alkyl group (from methyl to isopropyl), which was correlated with shorter metal-sulfur bond distances. tandfonline.com This suggests that in some cases, steric factors can lead to a more compact and stable coordination sphere.
Synthesis and Characterization of Metal-Dithiocarbonate Compounds
The synthesis of metal-dithiocarbonate complexes is typically achieved through straightforward and high-yielding methods. A common approach involves the reaction of an alkali metal salt of the O-alkyl dithiocarbonate (xanthate) with a suitable metal salt in an appropriate solvent. The alkali metal xanthate is itself prepared by the reaction of an alcohol with carbon disulfide in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide. wikipedia.org
A general synthetic route can be represented by the following reactions:
ROH + CS₂ + NaOH → ROCS₂Na + H₂O
n(ROCS₂Na) + MClₙ → M(ROCS₂)ₙ + nNaCl
This salt metathesis reaction is widely applicable for a variety of transition metals. wikipedia.org For instance, nickel(II) ethyl xanthate can be synthesized from potassium ethyl xanthate and a nickel(II) salt, resulting in dark-green crystals. semanticscholar.org Similarly, various transition metal complexes with dithiocarbamate (B8719985) ligands derived from p-toluidine (B81030) have been synthesized using a replacement reaction between the sodium salt of the dithiocarbamate and the respective metal chlorides. asianpubs.org
An alternative method for synthesizing these complexes is the insertion of carbon disulfide into a metal-alkoxide bond. While less common for dithiocarbonates, analogous reactions are known for dithiocarbamates, where CS₂ inserts into a metal-amide bond. mdpi.com
Characterization of the resulting metal-dithiocarbonate complexes is carried out using a suite of spectroscopic and analytical techniques to confirm their composition and structure.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for characterizing dithiocarbonate complexes. The C-O and C-S stretching vibrations are particularly informative. The position of the ν(C-S) band can provide insights into the coordination mode of the dithiocarbonate ligand. A single band in the region of 1000 cm⁻¹ is often indicative of a symmetrical bidentate coordination of the ligand. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic part of the ligand and to study the solution behavior of the complexes. uj.ac.za
UV-Visible Spectroscopy: The electronic spectra of metal-dithiocarbonate complexes provide information about the d-d transitions of the metal center and charge transfer bands, which are characteristic of the coordination environment. rsc.org For example, Ni(II) dithiocarbamate complexes can exhibit spectra consistent with either square planar or tetrahedral geometries. akademisains.gov.my
The table below summarizes typical characterization data for a representative metal dithiocarbonate complex.
| Technique | Observation | Interpretation |
| IR Spectroscopy | Single ν(C-S) band ~1000 cm⁻¹ | Symmetrical bidentate coordination |
| UV-Vis Spectroscopy | Absorption bands in the visible region | d-d electronic transitions and charge transfer |
| ¹H NMR Spectroscopy | Resonances corresponding to alkyl protons | Confirms the structure of the ligand |
| X-ray Crystallography | M-S bond lengths and S-M-S angles | Determines coordination geometry |
Structural Elucidation of Coordination Geometries
The coordination geometry of metal-dithiocarbonate complexes is diverse and is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the dithiocarbonate ligand. nih.govnih.gov Dithiocarbonates typically act as bidentate ligands, coordinating to the metal center through both sulfur atoms to form a four-membered chelate ring. baselius.ac.in
Several coordination modes have been identified for dithiocarbonate and related dithiocarbamate ligands:
Monodentate: The ligand binds to the metal through only one sulfur atom. This is less common but can occur, for example, in complexes with bulky co-ligands. nih.govresearchgate.net
Bidentate (Chelating): This is the most common coordination mode, where both sulfur atoms bind to the same metal center, forming a stable chelate ring. nih.govresearchgate.net The chelation can be symmetric (isobidentate), with equal M-S bond lengths, or asymmetric (anisobidentate), with unequal M-S bond lengths. nih.govnih.gov
Bridging: The dithiocarbonate ligand can bridge two metal centers, with each sulfur atom coordinating to a different metal ion. d-nb.info
X-ray crystallography has been instrumental in elucidating the precise structures of these complexes. tandfonline.comrsc.org For example, the crystal structure of a Ni(II) dithiocarbamate complex revealed a square planar geometry around the nickel center, with the dithiocarbamate ligands acting in a symmetrical bidentate fashion. rsc.org In contrast, some Ni(II) dithiocarbamate complexes can adopt a distorted tetrahedral geometry. akademisains.gov.my The choice between square planar and tetrahedral geometry for a d⁴ metal like Ni(II) is often a subtle balance of ligand field effects and steric factors.
Theoretical studies, such as Density Functional Theory (DFT), have also been employed to understand the bonding and structure of these complexes. nih.govscielo.br These studies can provide insights into the electronic structure and the nature of the metal-ligand bond, complementing experimental data. For instance, QTAIM (Quantum Theory of Atoms in Molecules) analysis of group 12 xanthate complexes revealed that the metal-sulfur bonds have a partially covalent character. nih.gov
The table below presents typical coordination geometries observed for metal-dithiocarbonate and related dithiocarbamate complexes.
| Metal Ion | Coordination Number | Geometry | Example |
| Ni(II) | 4 | Square Planar | [Ni(S₂CN(C₁₀H₁₅))₂] researchgate.net |
| Ni(II) | 4 | Tetrahedral | [Ni(BuMedtc)₂] akademisains.gov.my |
| Zn(II) | 4 | Tetrahedral | [Zn(S₂COEt)₂(py)] rsc.org |
| Co(III) | 6 | Octahedral | [Co(Et₂dtc)₃] tandfonline.com |
| Pd(II) | 4 | Square Planar | [Pd(Et₂dtc)₂] tandfonline.com |
Reactivity and Stability of Metal-Dithiocarbonate Complexes
The reactivity and stability of metal-dithiocarbonate complexes are crucial for their practical applications. Their thermal stability is particularly relevant for their use as single-source precursors for the synthesis of metal sulfide nanomaterials. rsc.orgnih.gov
Thermogravimetric analysis (TGA) is commonly used to study the thermal decomposition of these complexes. rsc.orgnih.govijastnet.com The decomposition temperature is influenced by the nature of the metal and the alkyl group of the dithiocarbonate ligand. ijastnet.com For instance, a study of metal ethylxanthates showed that the calcium(II) complex was significantly more stable than the nickel(II) complex. ijastnet.com The decomposition of metal xanthates often proceeds via the Chugaev elimination mechanism, leading to the formation of a metal sulfide, an olefin, and carbonyl sulfide. rsc.org The byproducts of this decomposition are often volatile, which is advantageous for obtaining pure crystalline nanomaterials. nih.gov
The reactivity of dithiocarbonate complexes is centered around the dithiocarbonate ligand itself. The oxygen atom of the ligand can be a site for alkylation or protonation. acs.org For example, the ruthenium(II) dithiocarbonate complex [Ru(κ²-S₂CO)(dppm)₂] reacts with electrophiles at the oxygen atom. acs.org
The stability of metal-dithiocarbonate complexes in solution has also been investigated. The stability constants of a series of dialkyldithiocarbamate complexes were determined using UV-Vis spectroscopy. tandfonline.com For Ni(II) and Pd(II) complexes, the stability was found to increase with the size of the alkyl group, which was attributed to both electronic and steric effects. tandfonline.com The general order of stability for the metal ions was found to be Co < Ni < Pd. tandfonline.com
The dithiocarbonate ligand can be displaced from the metal center by other ligands or can be oxidatively removed. wikipedia.org For example, the reaction of an iron(III) dithiocarbamate complex with iodine leads to the oxidation of one of the dithiocarbamate ligands to a thiuram disulfide and the formation of an iodo-iron(II) complex. wikipedia.org
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Analysis
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within the isopentyl dithiocarbonate structure. The analysis of potassium amyl xanthate, a close structural analog, reveals several key absorption bands that are indicative of the xanthate group. The C-O-C asymmetric and symmetric stretching vibrations are typically observed in the 1176 cm⁻¹ to 1133 cm⁻¹ range. The C=S group exhibits asymmetric and symmetric stretching vibrations around 995 cm⁻¹ and 962 cm⁻¹, respectively. Additionally, stretching vibrations corresponding to the C-S and O-C-S bonds are found at approximately 661 cm⁻¹ and 579 cm⁻¹, respectively researchgate.net.
Table 1: Characteristic FT-IR Absorption Bands for Alkyl Xanthates
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C-O-C Stretching | 1200, 1110-1140 |
| C=S Stretching | 1020-1070 |
| C-H Stretching (in alkyl chain) | 2800-3000 |
Note: Data is representative of alkyl xanthates and provides expected ranges for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹³C NMR: The ¹³C NMR spectrum is particularly useful for identifying the carbon of the dithiocarbonate group (-OCS₂). This carbon typically resonates in the downfield region of the spectrum due to the deshielding effects of the adjacent oxygen and sulfur atoms. For dithiocarbonates with an SCSO arrangement, the chemical shift is generally observed around δ 215 ppm. Other signals in the spectrum would correspond to the carbons of the isopentyl alkyl chain.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| -OC S₂ | ~215 |
Note: The chemical shift for the dithiocarbonate carbon is based on general values for this functional group.
UV-Vis spectroscopy is a primary technique for the quantitative analysis of xanthates in solution. Alkyl xanthates exhibit characteristic absorption maxima in the ultraviolet region. For potassium amyl xanthate, a strong absorption peak is observed at approximately 301 nm researchgate.net. This absorption is proportional to the concentration of the xanthate, following the Beer-Lambert law, and is often used for quantification in process solutions and environmental samples. A molar extinction coefficient (ε) of around 17,550 L·mol⁻¹·cm⁻¹ at 301 nm has been reported for potassium amyl xanthate, indicating a high sensitivity for this analytical method researchgate.net. A second absorption maximum for alkyl xanthates is typically observed around 227 nm researchgate.net.
Table 3: UV-Vis Absorption Data for Potassium Amyl Xanthate
| Wavelength (λmax) | Molar Absorptivity (ε) |
|---|---|
| ~301 nm | ~17,550 L·mol⁻¹·cm⁻¹ |
Note: This data for potassium amyl xanthate is expected to be very similar for this compound.
Chromatographic Separation Techniques
Chromatographic methods are employed for the separation and quantification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of xanthates. Reversed-phase HPLC, often utilizing a C18 stationary phase, is a common approach. The separation of different alkyl xanthates is influenced by the composition of the mobile phase, which typically consists of a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer. For the analysis of a series of alkyl xanthates including potassium amyl xanthate, a mobile phase of 95:5 (v/v) methanol to water has been used.
In some applications, xanthates are converted to their corresponding dixanthogens through oxidation prior to HPLC analysis. This derivatization can improve chromatographic separation and detection.
Table 4: Representative HPLC Conditions for Alkyl Xanthate Analysis
| Parameter | Condition |
|---|---|
| Column | C18 |
| Mobile Phase | Methanol/Water gradient |
Note: Specific retention times would need to be determined experimentally for this compound under defined conditions.
Direct analysis of metal xanthate salts like potassium this compound by Gas Chromatography (GC) is generally not feasible due to their low volatility and thermal instability. However, GC is widely used for the indirect analysis of xanthates. The most common method involves the acidic hydrolysis of the xanthate to generate carbon disulfide (CS₂). The volatile CS₂ is then analyzed by headspace GC, often coupled with a mass spectrometer (MS) or an electron capture detector (ECD) for sensitive and selective detection. This approach provides a quantitative measure of the total xanthate concentration in a sample. The analysis of degradation products of this compound can also be performed using GC-MS.
Table 5: General GC Method for Indirect Xanthate Analysis
| Step | Description |
|---|---|
| Sample Preparation | Acidic hydrolysis to convert xanthate to CS₂ |
| Injection | Headspace injection of the vapor phase containing CS₂ |
| Column | A non-polar or semi-polar capillary column |
Coupled Techniques (e.g., GC-MS, LC-MS)
The characterization and quantification of this compound often necessitate the use of coupled (or hyphenated) analytical techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools in this regard, each offering distinct advantages for the analysis of this and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS can be challenging due to the thermal instability of many dithiocarbonate compounds. A common analytical approach for xanthates, a class of compounds to which this compound belongs, involves indirect quantification. This is typically achieved through the acid-catalyzed decomposition of the dithiocarbonate to carbon disulfide (CS₂), which is a volatile and stable compound suitable for GC analysis. The CS₂ is then quantified, and the result is stoichiometrically related back to the concentration of the parent dithiocarbonate. Headspace GC-MS is particularly well-suited for this analysis, as it allows for the sensitive detection of volatile CS₂ in the vapor phase above the sample matrix.
For direct analysis, derivatization may be employed to convert the this compound into a more thermally stable and volatile derivative prior to injection into the GC-MS system. However, methods for the direct analysis of underivatized short-chain alkyl dithiocarbonates are less common in the literature.
Interactive Data Table: Hypothetical GC-MS Fragmentation Data for this compound
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₆H₁₂OS₂ |
| Molecular Weight | 164.29 g/mol |
| Hypothetical m/z | Fragment Identity |
| 164 | [M]⁺ (Molecular Ion) |
| 93 | [C₅H₉S]⁺ |
| 71 | [C₅H₁₁]⁺ (Isopentyl cation) |
| 61 | [CHOS₂]⁺ |
| 43 | [C₃H₇]⁺ |
Note: This table is illustrative and based on predicted fragmentation patterns. Actual experimental data may vary.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a more direct and often preferred method for the analysis of thermally labile and polar compounds like this compound. This technique separates compounds in a liquid mobile phase followed by their introduction into a mass spectrometer. A key advantage of LC-MS is that it does not require the analyte to be volatile, thus avoiding the thermal degradation that can occur in GC.
For the analysis of xanthates, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed, using a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an atmospheric pressure ionization (API) source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Tandem mass spectrometry (MS/MS) is often used for enhanced selectivity and sensitivity. In LC-MS/MS, a specific precursor ion of the target analyte is selected, fragmented, and then one or more characteristic product ions are monitored. This technique, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices.
Recent studies on similar short-chain xanthates have demonstrated the successful development of LC-MS/MS methods for their trace-level determination in aqueous samples. These methods show excellent linearity, low limits of detection (in the low µg/L range), and good accuracy and precision. nih.govbohrium.com
Interactive Data Table: Representative LC-MS/MS Parameters for Short-Chain Alkyl Dithiocarbonates
| Parameter | Typical Value/Setting |
| Chromatography | Reversed-Phase HPLC |
| Column | C18 |
| Mobile Phase | Gradient of water and acetonitrile/methanol with a buffer |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| MS/MS Transition | Analyte-specific (e.g., monitoring the loss of a neutral molecule) |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection | 0.02 - 0.70 µg/L |
| Recovery | 70% - 110% |
Note: This table presents typical parameters and performance metrics for the analysis of short-chain xanthates by LC-MS/MS and can be considered representative for a method developed for this compound.
Computational and Theoretical Chemistry Studies
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is a workhorse in computational chemistry for its balance of accuracy and computational cost.
Geometry Optimization and Energetic Analysis
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For isopentyl dithiocarbonate, this would involve calculations to find the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. From the optimized geometry, various thermodynamic properties, such as the molecule's stability and heat of formation, can be calculated.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For this compound, FMO analysis would reveal the likely sites for nucleophilic and electrophilic attack.
Reaction Mechanism Simulations and Transition State Analysis
Computational methods can be used to model the step-by-step pathway of a chemical reaction. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is a key factor in understanding the reaction rate. For this compound, this could be applied to study its synthesis, decomposition, or its interaction with other chemical species.
Prediction of Spectroscopic Properties through Quantum Chemistry
Quantum chemistry calculations can predict various spectroscopic properties of a molecule, which can be compared with experimental spectra to confirm its structure and understand its electronic properties. For this compound, one could computationally predict:
Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule.
Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of the different nuclei (e.g., ¹H, ¹³C).
UV-Vis spectra: By calculating the electronic transition energies.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach is particularly useful for understanding the behavior of molecules in a condensed phase (liquid or solid) and for studying intermolecular interactions. For this compound, MD simulations could be used to investigate its behavior in a solvent, its interaction with surfaces (e.g., in its application as a flotation agent), or its aggregation properties.
While the specific computational data for this compound is not available, the methodologies described above represent the standard theoretical approaches that would be employed to gain a comprehensive understanding of its chemical and physical properties.
Role in Industrial Froth Flotation Chemistry
Mechanistic Understanding of Collector-Mineral Interactions
The fundamental role of a collector in froth flotation is to selectively adsorb onto the surface of target mineral particles, rendering them hydrophobic. This induced hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation pulp, forming a mineral-rich froth that can be collected. The interaction between isopentyl dithiocarbonate and sulfide (B99878) minerals is primarily governed by chemisorption.
The proposed mechanism involves the sulfur atoms of the dithiocarbonate group acting as the functional component that forms a chemical bond with metal ions on the mineral surface. On a sulfide mineral such as chalcopyrite (CuFeS₂) or galena (PbS), the collector anion chemisorbs at the surface, forming a metal-xanthate complex. This reaction can be represented as:
M²⁺ (surface) + 2 ROCS₂⁻ → M(ROCS₂)₂ (surface) (Where M represents a metal cation like Cu²⁺ or Pb²⁺, and R is the isopentyl group)
Another critical aspect of the interaction mechanism is the oxidation of the dithiocarbonate collector to its corresponding dixanthogen (B1670794), a neutral, oily, and highly hydrophobic molecule. This oxidation can occur on the mineral surface, particularly on minerals like pyrite (B73398) (FeS₂), and is influenced by the electrochemical potential of the flotation pulp. The dixanthogen molecule then physically adsorbs onto the mineral surface, significantly enhancing its hydrophobicity.
Theoretical studies, such as those using Density Functional Theory (DFT) on similar dithiocarbamate (B8719985) molecules, support the concept of strong chemical bonding between the collector's sulfur atoms and the metal species on the mineral lattice. This chemisorption is the basis for the collector's ability to selectively attach to sulfide minerals over gangue minerals like silica (B1680970) or silicates.
Surface Adsorption Studies on Sulfide Minerals
The adsorption of dithiocarbonate collectors, including this compound, onto sulfide mineral surfaces has been investigated using a variety of surface-sensitive analytical techniques. These studies provide direct evidence of adsorption and offer insights into the nature of the adsorbed layer and its effect on surface properties.
One key technique is Fourier-transform infrared spectroscopy (FTIR) , which can identify the chemical species present on the mineral surface. Studies on pyrrhotite (B1172379) have used FTIR to confirm the adsorption of isopentyl xanthate, helping to elucidate how it competes with depressing agents like lime at the mineral-water interface.
Zeta potential measurements are employed to understand the changes in the surface charge of mineral particles upon collector adsorption. The adsorption of the anionic dithiocarbonate collector typically makes the surface potential more negative. Contact angle measurements provide a direct quantification of the increase in surface hydrophobicity. Research on gold-bearing pyrrhotite has shown that isopentyl xanthate significantly increases the mineral's contact angle, thereby improving its floatability.
Advanced surface analysis techniques provide even more detailed information. Although specific studies on this compound are not abundant, research on analogous dithiocarbonate systems reveals the power of these methods. For instance, X-ray Photoelectron Spectroscopy (XPS) can confirm the formation of chemical bonds, such as Cu-S bonds, between the collector and the mineral surface. In-situ Atomic Force Microscopy (AFM) has been used to visualize the formation of collector adsorption layers on chalcopyrite in real-time, demonstrating an increase in surface roughness as the collector molecules attach.
Table 1: Techniques for Studying Collector Adsorption on Sulfide Minerals
| Analytical Technique | Information Provided | Relevance to this compound |
|---|---|---|
| FTIR Spectroscopy | Identifies chemical species and bonding on the mineral surface. | Confirms the presence of adsorbed this compound on mineral surfaces like pyrrhotite. |
| Zeta Potential Measurement | Measures changes in surface charge upon reagent adsorption. | Indicates the electrostatic interactions and adsorption of the anionic collector. |
| Contact Angle Measurement | Quantifies the change in surface wettability (hydrophobicity). | Directly measures the effectiveness of the collector in rendering the mineral surface hydrophobic. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state of the surface layer. | Can confirm the chemisorption mechanism by detecting metal-collector bonds. |
| Atomic Force Microscopy (AFM) | Visualizes the mineral surface at the nanoscale. | Allows for in-situ observation of the formation and structure of the adsorbed collector layer. |
Factors Influencing Collector Selectivity and Efficiency
The performance of this compound as a collector is not intrinsic to the molecule alone but is influenced by a range of physicochemical parameters in the flotation pulp. Understanding and controlling these factors is crucial for optimizing mineral separation.
Alkyl Chain Structure: The length and structure of the hydrocarbon group are primary determinants of a dithiocarbonate's collecting power. The isopentyl group, with its five-carbon chain, makes this compound a more powerful collector than shorter-chain xanthates like ethyl or isopropyl xanthate. However, this increased collecting strength often comes at the cost of reduced selectivity against other sulfide minerals, such as pyrite. google.com
Pulp pH: The pH of the mineral slurry is one of the most critical factors. It affects the surface properties of minerals, the stability of the collector, and its interaction with the mineral surface. For instance, isopentyl xanthate has been shown to be effective in floating pyrrhotite under low alkalinity conditions (neutral to pH 9), where it can mitigate the depressing effect of lime. journalssystem.com Lime, often used as a pH modifier and depressant for iron sulfides, can precipitate as hydrophilic species like Ca(OH)₂ on the mineral surface, inhibiting collector adsorption. Isopentyl xanthate can reportedly reduce this effect, allowing for pyrrhotite recovery. journalssystem.com
Electrochemical Potential (Eh): The pulp potential influences the oxidation of dithiocarbonate to dixanthogen. Controlling the Eh can be a strategy to promote or prevent the formation of this highly hydrophobic species, thereby modulating the collecting power and selectivity of the reagent.
Table 2: Factors Affecting this compound Performance
| Factor | Effect on Performance | Example |
|---|---|---|
| Alkyl Chain Length (Isopentyl) | Increases collecting power but can decrease selectivity. | More effective at floating minerals than ethyl xanthate, but potentially less selective against pyrite. google.com |
| Pulp pH | Affects mineral surface charge, collector stability, and interaction with depressants. | Effective for pyrrhotite flotation in low alkalinity, overcoming the depressing effect of lime. journalssystem.com |
| Depressants (e.g., Lime) | Can inhibit collector adsorption by forming hydrophilic precipitates on the mineral surface. | Isopentyl xanthate can reduce the formation of Ca(OH)₂ on pyrrhotite, improving flotation. journalssystem.com |
Development of Novel Dithiocarbonate-Based Flotation Reagents
The quest for more selective, efficient, and environmentally benign flotation reagents is a continuous driver of research in mineral processing. While this compound is an established collector, development efforts focus on modifying the dithiocarbonate structure or using it in synergistic combinations to enhance performance.
One major strategy is the synthesis of new collector molecules where the basic dithiocarbonate functional group is retained but the hydrocarbon portion is modified. For example, researchers have synthesized novel dithiocarbamate surfactants with different functional groups to improve their affinity for specific minerals. A ketoxime-dithiocarbonate ester, for instance, demonstrated high selectivity for chalcopyrite against pyrite, achieving a chalcopyrite recovery of around 90% while floating only 25% of the pyrite under specific conditions. researchgate.net These modifications aim to fine-tune the electronic and steric properties of the collector to achieve better targeting of valuable minerals.
Another avenue of development is the use of mixed collector systems . Instead of relying on a single collector, a combination of two or more collectors can exhibit synergistic effects, leading to improved recovery and selectivity that cannot be achieved by either component alone. This approach allows for a more nuanced control over the surface hydrophobicity of different minerals in a complex ore.
These research directions highlight a move towards designing "smart" reagents tailored for specific ore types and separation challenges. While traditional collectors like this compound remain industrially important, the future of flotation chemistry lies in these more sophisticated and targeted reagent schemes.
Q & A
Basic Research Questions
Q. What are the optimal laboratory methods for synthesizing isopentyl dithiocarbonate, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves reacting 3-methyl-1-butanol with carbon disulfide and potassium hydroxide under controlled conditions. Purification steps, such as recrystallization from ethanol or aqueous solutions, are critical to achieving >98% purity. Yield optimization requires precise temperature control (20–25°C) and stoichiometric ratios, as deviations may lead to byproducts like potassium xanthates . Characterization via NMR (<sup>1</sup>H and <sup>13</sup>C) and FT-IR can confirm structural integrity, with peaks at δ 3.5–4.0 ppm (CH2-O) and 1200–1250 cm<sup>−1</sup> (C=S stretching) serving as key indicators .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound in complex mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantifying purity in mixtures. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, while X-ray crystallography provides definitive structural confirmation. For aqueous samples, ion chromatography can detect potassium counterions .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., molecular weight, density) of this compound?
- Methodological Answer : Contradictions in literature data (e.g., molecular weight: 164.29 vs. 202.38 ) may arise from hydration states or counterion variations. Researchers should standardize analytical conditions (e.g., drying protocols, solvent systems) and cross-validate results using multiple techniques (e.g., elemental analysis, mass spectrometry). Referencing IUPAC guidelines for measurement protocols ensures reproducibility .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer : Use microcosm studies to simulate environmental release, monitoring hydrolysis rates (pH-dependent) and bioaccumulation potential. Quantify degradation products (e.g., CS2, 3-methyl-1-butanol) via GC-MS. Computational models like EPI Suite can predict partition coefficients (log Kow = 1.06 ), but empirical validation via sediment-water partitioning experiments is essential .
Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions with alkyl halides. Compare computational results with experimental kinetic data (e.g., rate constants derived from <sup>1</sup>H NMR monitoring) to validate mechanisms. Solvent effects should be incorporated via continuum solvation models .
Q. What strategies mitigate decomposition of this compound under varying storage conditions?
- Methodological Answer : Stability studies under controlled humidity (RH < 40%) and temperature (4°C) are critical. Decomposition pathways (e.g., oxidation to disulfides) can be tracked using accelerated stability testing (40°C/75% RH for 6 months). Antioxidants like BHT (0.01% w/w) or inert-atmosphere storage (N2) may extend shelf life .
Q. How do structural modifications of the isopentyl chain influence the chelation efficiency of this compound in metal-ion extraction?
- Methodological Answer : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl, hexyl) and compare metal-binding constants via UV-Vis titration (e.g., with Cu<sup>2+</sup> or Fe<sup>3+</sup>). Molecular dynamics simulations can elucidate steric and electronic effects on coordination geometry .
Data Analysis and Reporting Guidelines
Q. What frameworks (e.g., PICO, FINER) are appropriate for formulating hypothesis-driven research questions on this compound?
- Methodological Answer : Apply the PICO framework to define:
- Population : Target systems (e.g., aqueous solutions, enzymatic reactions).
- Intervention : Experimental variables (e.g., pH, temperature).
- Comparison : Control conditions (e.g., absence of catalyst).
- Outcome : Measurable endpoints (e.g., reaction yield, degradation rate).
Evaluate feasibility and novelty using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How should researchers address uncertainties in environmental risk assessments of this compound?
- Methodological Answer : Conduct probabilistic modeling to account for parameter variability (e.g., hydrolysis half-life = 47 kPa at 25°C ). Sensitivity analysis identifies high-impact variables, while Monte Carlo simulations quantify confidence intervals. Report uncertainties transparently in supplementary materials .
Key Data for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
